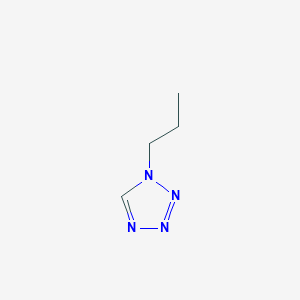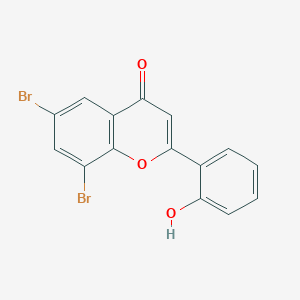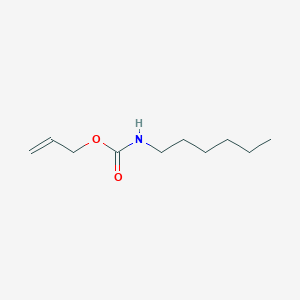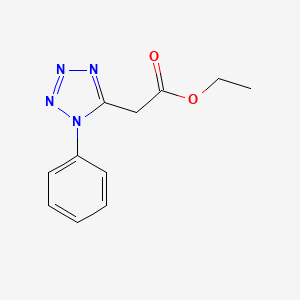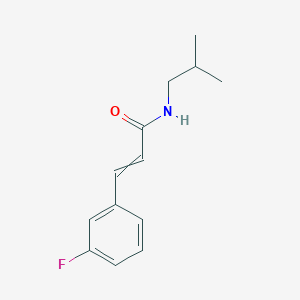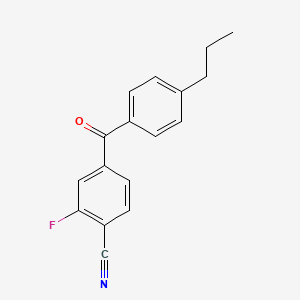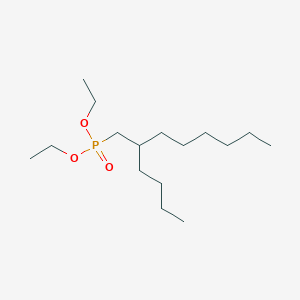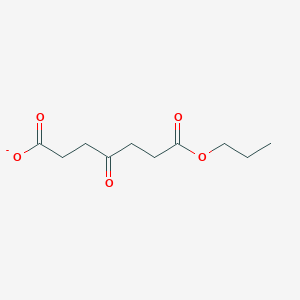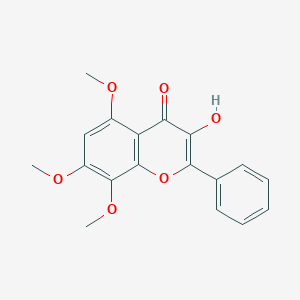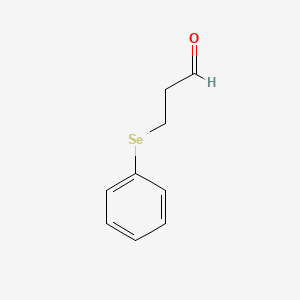
Propanal, 3-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 3-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It features a propanal backbone with a phenylseleno group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal, 3-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propanal with phenylselenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the phenylselenol acting as a nucleophile, attacking the carbonyl carbon of propanal to form the desired product.
Industrial Production Methods: While specific industrial production methods for propanal, 3-(phenylseleno)- are not well-documented, the general principles of aldehyde synthesis can be applied. Industrial production may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Propanal, 3-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylseleno group.
Major Products Formed:
Oxidation: Propanoic acid.
Reduction: 3-(phenylseleno)propanol.
Substitution: Various substituted propanal derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Propanal, 3-(phenylseleno)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, serving as a building block for various chemical reactions.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity that could be harnessed for therapeutic purposes, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, propanal, 3-(phenylseleno)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized compounds with specific properties.
Mécanisme D'action
The mechanism of action of propanal, 3-(phenylseleno)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylseleno group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Propanal: A simple aldehyde with a similar structure but lacking the phenylseleno group.
3-(Phenylthio)propanal: Similar to propanal, 3-(phenylseleno)- but with a phenylthio group instead of phenylseleno.
3-(Phenylsulfonyl)propanal: Contains a phenylsulfonyl group, offering different reactivity and properties.
Uniqueness: Propanal, 3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in redox reactions and influence the compound’s interaction with biological targets, setting it apart from other similar aldehydes.
Propriétés
Numéro CAS |
103971-83-1 |
|---|---|
Formule moléculaire |
C9H10OSe |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
3-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Clé InChI |
MCZHBMYPVWHZJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
